Comparative Lipophilicity (logP) of N-Butyl-2-fluorobenzenesulfonamide vs. Unsubstituted and Non-Fluorinated Analogs
The compound exhibits a computed octanol-water partition coefficient (logP) of 3.38, representing a 9.4-fold increase in lipophilicity compared to the unsubstituted benzenesulfonamide parent scaffold and a 9.9-fold increase over the 2-fluorobenzenesulfonamide scaffold without an N-alkyl group [1]. This higher logP value is characteristic of the N-butyl modification and is crucial for enhancing membrane permeability.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | Benzenesulfonamide: ~0.41 logP; 2-Fluorobenzenesulfonamide: ~0.4 logP (estimated from general scaffold data) |
| Quantified Difference | Target compound logP is approximately 2.97 units higher than non-alkylated scaffolds, representing a >9-fold increase in lipophilicity. |
| Conditions | Computational prediction |
Why This Matters
Higher logP directly correlates with increased membrane permeability and potential oral bioavailability, making this compound a preferred scaffold for developing cell-permeable inhibitors compared to more hydrophilic sulfonamide analogs.
- [1] PubChem. Benzenesulfonamide (Compound). View Source
